

# Unraveling the Molecular Architecture of Axinelline A: A Technical Guide

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## Compound of Interest

Compound Name: Axinelline A

Cat. No.: B15611145

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GUANGZHOU, China – **Axinelline A**, a novel catechol-type natural product, has been structurally elucidated, revealing a unique molecular framework with potential as a cyclooxygenase-2 (COX-2) inhibitor. Isolated from the marine coral-associated bacterium *Streptomyces axinellae* SCSIO02208, the determination of its complex structure was accomplished through a comprehensive analysis of spectroscopic data. This in-depth guide provides researchers, scientists, and drug development professionals with a detailed overview of the methodologies and data that were pivotal in defining the chemical structure of **Axinelline A**.

## Executive Summary

The structural elucidation of **Axinelline A** was achieved through a multi-faceted approach employing high-resolution mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was instrumental in establishing the molecular formula. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were systematically applied to piece together the connectivity of the molecule. The final determination of its absolute configuration was accomplished through the analysis of its specific optical rotation.

## Spectroscopic Data Analysis

The foundational data for the structure determination of **Axinelline A** are summarized below. These data were meticulously analyzed to construct the final molecular architecture.

**Table 1: High-Resolution Mass Spectrometry and Optical Rotation Data for Axinelline A**

Parameter	Value
Molecular Formula	C <sub>12</sub> H <sub>15</sub> NO <sub>5</sub>
HR-ESI-MS [M+H] <sup>+</sup>	m/z 254.1023 (calculated for C <sub>12</sub> H <sub>16</sub> NO <sub>5</sub> , 254.1028)
Optical Rotation	[α] <sup>25</sup> <sub>D</sub> +18.5 (c 0.08, MeOH)

**Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for Axinelline A (in Methanol-d<sub>4</sub>)**

Position	$\delta_{\text{C}}$ (ppm)	$\delta_{\text{H}}$ (ppm, J in Hz)
1	120.1	
2	146.3	
3	151.8	
4	116.1	6.95 (d, 8.0)
5	122.9	7.42 (dd, 8.0, 1.5)
6	115.8	7.51 (d, 1.5)
7	169.8	
1'	171.2	
2'	57.2	4.65 (t, 4.0)
3'	62.9	3.95 (dd, 11.5, 4.0), 3.88 (dd, 11.5, 4.0)
OCH <sub>2</sub> CH <sub>3</sub>	62.1	4.21 (q, 7.0)
OCH <sub>2</sub> CH <sub>3</sub>	14.5	1.28 (t, 7.0)

## Experimental Protocols

### Isolation and Purification of Axinelline A

The producing strain, *Streptomyces axinellae* SCSIO02208, was cultured in a suitable fermentation medium. The resulting culture broth was harvested and subjected to solvent extraction to yield a crude extract. This extract was then fractionated using a series of chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to afford pure **Axinelline A**.

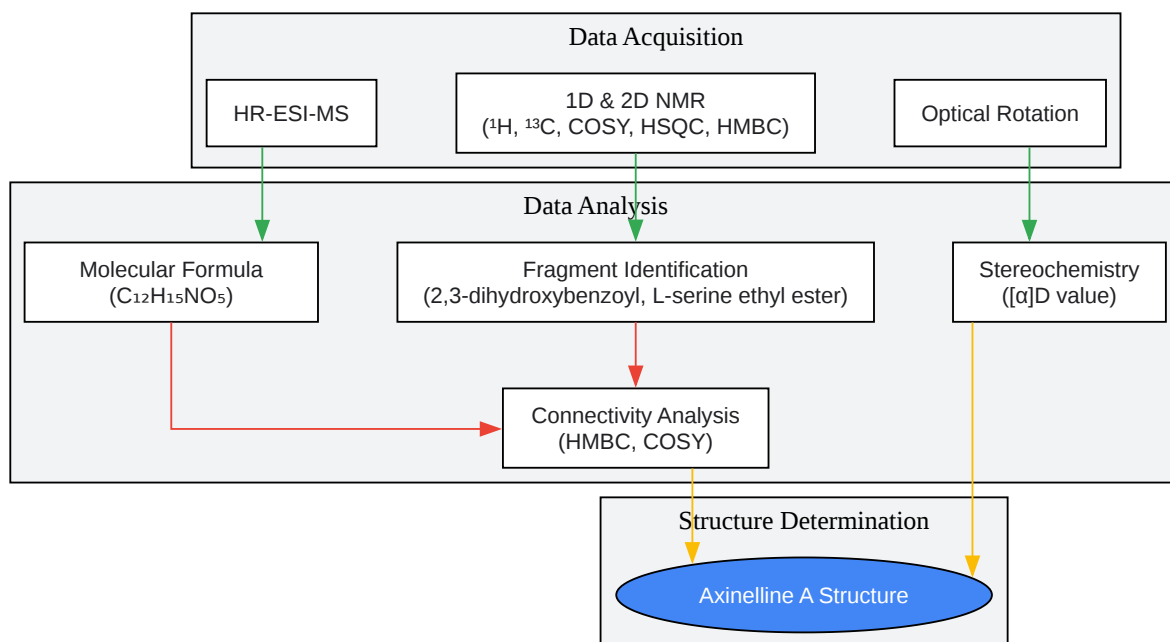
### Spectroscopic and Spectrometric Analysis

- NMR Spectroscopy: <sup>1</sup>H NMR, <sup>13</sup>C NMR, and 2D NMR spectra were acquired on a Bruker Avance spectrometer. The sample was dissolved in methanol-d<sub>4</sub> (CD<sub>3</sub>OD), and chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the residual solvent signals. Coupling constants (J) are reported in Hertz (Hz).

- Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source on a time-of-flight (TOF) mass spectrometer.
- Optical Rotation: The specific rotation was measured on a polarimeter using a sodium lamp at 25 °C.

## Structure Elucidation Workflow and Key Correlations

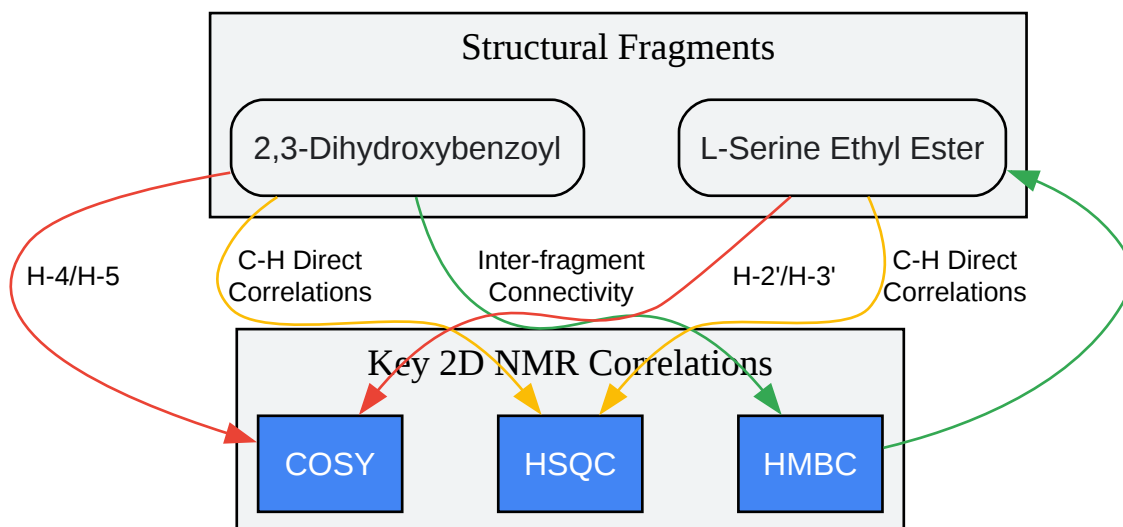
The elucidation process began with the determination of the molecular formula from the HR-ESI-MS data. The NMR data were then used to identify the key structural fragments and their connectivity.



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Figure 1. Workflow for the structure elucidation of **Axinelline A**.

The core structure was pieced together using key 2D NMR correlations. The COSY spectrum revealed the proton-proton coupling networks within the serine and aromatic moieties. The HMBC spectrum was crucial for connecting these fragments, showing long-range correlations between protons and carbons.



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Figure 2. Key 2D NMR correlations for **Axinelline A**.

## Conclusion

The comprehensive application of modern spectroscopic techniques has enabled the unambiguous structural determination of **Axinelline A**. The elucidated structure, a conjugate of 2,3-dihydroxybenzoic acid and L-serine ethyl ester, provides a valuable new scaffold for the development of novel anti-inflammatory agents. This detailed guide serves as a technical resource for researchers in natural product chemistry and drug discovery, outlining the critical data and methodologies involved in bringing this novel molecular architecture to light.

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